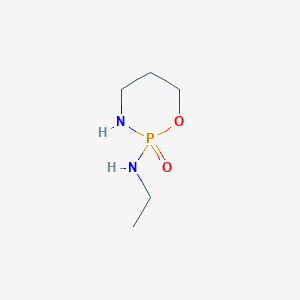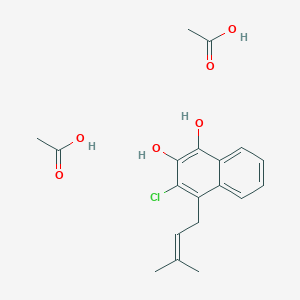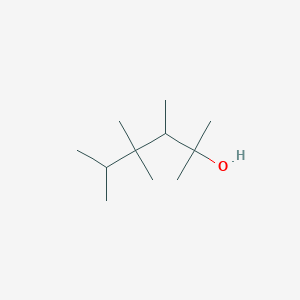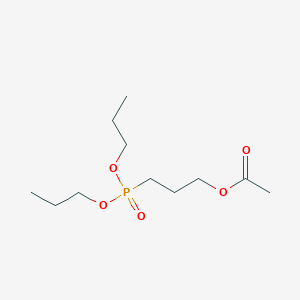![molecular formula C11H17NOS B14396307 2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine CAS No. 89996-57-6](/img/structure/B14396307.png)
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine is a complex organic compound characterized by its unique structure, which includes a seven-membered ring fused with a thiazine ring. This compound contains 31 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur . Its structure features multiple bonds, rotatable bonds, and both six-membered and seven-membered rings .
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine involves several steps, typically starting with the formation of the cyclohepta[d][1,3]thiazine core This can be achieved through various synthetic routes, including cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes. Detailed studies on its molecular interactions are essential to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine can be compared with other similar compounds, such as:
Cyclohepta[d][1,3]thiazine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazine-based compounds:
Eigenschaften
CAS-Nummer |
89996-57-6 |
|---|---|
Molekularformel |
C11H17NOS |
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
2-ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine |
InChI |
InChI=1S/C11H17NOS/c1-2-13-11-12-10-7-5-3-4-6-9(10)8-14-11/h2-8H2,1H3 |
InChI-Schlüssel |
XTJPEQWNEFBMBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=C(CCCCC2)CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)



![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)



![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)

![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)

![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
